9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9'-bicarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole is a complex organic compound that has garnered significant interest in the field of organic electronics and optoelectronics. This compound is characterized by its unique structure, which includes multiple carbazole units and a pyridine ring. The presence of these functional groups imparts unique electronic properties, making it a valuable material for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki cross-coupling reaction, where a brominated precursor is reacted with carbazole boronic acid under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the carbazole units, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole units.
Scientific Research Applications
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent luminescent properties.
Photovoltaics: Employed in organic solar cells as a donor material, contributing to the efficiency of light absorption and charge transport.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe due to its strong emission in the near-infrared region.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole in its various applications involves its ability to interact with specific molecular targets and pathways:
Electronic Properties: The compound’s conjugated structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs and solar cells.
Biological Interactions: In biological systems, the compound can interact with cellular components, leading to fluorescence that can be used for imaging purposes.
Comparison with Similar Compounds
Similar Compounds
9-(2-(9H-Carbazol-9-yl)phenyl)-9H-carbazole: Similar structure but with different electronic properties.
4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: Contains thiophene and thiadiazole units, used in similar applications.
Uniqueness
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole stands out due to its unique combination of carbazole and pyridine units, which provide a balance of electronic properties that are beneficial for both optoelectronic and biological applications.
Properties
Molecular Formula |
C41H26N4 |
---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
3-carbazol-9-yl-9-(6-carbazol-9-ylpyridin-3-yl)carbazole |
InChI |
InChI=1S/C41H26N4/c1-6-16-35-29(11-1)30-12-2-7-17-36(30)43(35)27-21-23-40-34(25-27)33-15-5-8-18-37(33)44(40)28-22-24-41(42-26-28)45-38-19-9-3-13-31(38)32-14-4-10-20-39(32)45/h1-26H |
InChI Key |
WISXDWYGVPTWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CN=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.